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Compound of Interest

4-Aminopiperidine-4-carboxylic
Compound Name: d
aci

Cat. No.: B556564

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-aminopiperidine-4-carboxylic acid and
its derivatives, a class of compounds of significant interest in medicinal chemistry and drug
discovery. These scaffolds are integral to the development of novel therapeutics targeting a
range of conditions, including neurological disorders, infectious diseases, and fungal infections.
This document details their synthesis, physicochemical properties, biological activities, and
mechanisms of action, presenting quantitative data in structured tables and outlining detailed
experimental methodologies.

Core Concepts and Applications

4-Aminopiperidine-4-carboxylic acid is a cyclic a,a-disubstituted amino acid. Its rigid
structure and the presence of both amino and carboxylic acid functional groups make it a
versatile building block in the synthesis of complex bioactive molecules and peptide mimetics.
[1][2] The piperidine ring is a common motif in many pharmaceuticals, and derivatives of this
core structure have been investigated for a wide array of therapeutic applications.[3]

Key application areas include:

» Neurological Disorders: Derivatives have been developed as potent cognition enhancers and
N-type calcium channel blockers for the management of neuropathic pain.[4][5]
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» Antiviral Agents: The 4-aminopiperidine scaffold is a key component in the synthesis of
CCRS5 antagonists, which are potent inhibitors of HIV-1 entry into host cells.[6]

» Antifungal Agents: Certain 4-aminopiperidine derivatives have demonstrated significant
antifungal activity, targeting ergosterol biosynthesis.[3]

o Peptide Synthesis: The unique conformational properties of this amino acid analog are
utilized to create water-soluble, highly helical peptides.[7]

Physicochemical Properties

The physicochemical properties of 4-aminopiperidine-4-carboxylic acid and its protected
derivatives are crucial for their handling, reactivity, and pharmacokinetic profiles. A summary of
key properties is provided below.

4-Aminopiperidine-4- 1-Boc-4-aminopiperidine-

Property ) . . .
carboxylic acid 4-carboxylic acid

CAS Number 40951-39-1 183673-71-4

Molecular Formula CsH12N202 Ci11H20N204

Molecular Weight 144.17 g/mol 244.29 g/mol

Melting Point >300 °C 289-294 °C

Solubility Soluble in water Soluble in methanol

Biological Activity and Quantitative Data

The biological activities of 4-aminopiperidine-4-carboxylic acid derivatives have been
quantified in various assays. The following tables summarize some of the key findings.

Antifungal Activity

A study on novel 4-aminopiperidine derivatives identified compounds with potent antifungal
activity against various fungal strains. The mechanism of action is believed to be the inhibition
of ergosterol biosynthesis.[3]
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Candida Aspergillus
Compound R1 R2 albicans MIC fumigatus MIC
(ng/imL) (ng/mL)
2b Benzyl n-Dodecyl 2 4
3b Phenethyl n-Dodecyl 1 2
Amorolfine - - 8 >16

MIC: Minimum Inhibitory Concentration

N-type Calcium Channel Blockade

Certain 4-aminopiperidine derivatives have been shown to be selective blockers of N-type
calcium channels, a key target for the treatment of chronic and neuropathic pain.

N-type Ca2+ Channel

Compound Structure o
Inhibition ICso (uM)

4-fluorobenzyl-(1-(4-
diethylamino)piperidin-4-yl)-(2-

C101 Y )P P 4a 22+0.6
ethylbutyl)amine

trihnydrochloride

ICso0: Half-maximal Inhibitory Concentration[5]

CCRS5 Antagonism

The 4-aminopiperidine scaffold is a key structural motif in a class of CCRS5 receptor antagonists
developed as anti-HIV-1 agents.
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CCRS5 Antagonist Activity

Compound Structure
ICs0 (M)
(2S)-2-(3-Chlorophenyl)-1-[N-
(methyl)-N-
henylsulfonyl)amino]-4-
" (pheny yl) ] 10
[spiro(2,3-

dihydrobenzthiophene-3,4'-
piperidin-1'-yl)]butane S-oxide

ICso0: Half-maximal Inhibitory Concentration[8]

Experimental Protocols

The synthesis of 4-aminopiperidine-4-carboxylic acid derivatives often involves multi-step
procedures, including the use of protecting groups and key reactions like reductive amination
and Curtius rearrangement.[3][6]

Example Protocol: Synthesis of 1-Boc-4-
aminopiperidine

This protocol is based on a patented method for the preparation of a key intermediate.[9]
Step 1: Ketal Formation and Imine Generation

e To a 1L three-necked flask, add N-benzyl-4-piperidone (189.2g, 1.00mol), p-toluenesulfonic
acid (8.60g, 50mmol), triethyl orthoformate (296.4g, 2.00mol), and 400mL of ethanol.

e Heat the mixture to reflux for 2 hours.
» Evaporate the ethanol at normal pressure.
o Add tert-butyl carbamate (128.9g, 1.10mol) and 600mL of toluene.

o Heat the mixture to 90-110 °C and continue the reaction for 3 hours while evaporating the
ethanol generated.
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Monitor the reaction by GC until the residual raw material is less than 1%.

Cool the reaction mixture and concentrate the solvent under reduced pressure.

Add ethanol and cool to 0 °C with stirring for 1 hour to induce crystallization.

Filter the white solid product. Yield: 242.0g (83.9%).
Step 2: Pd/C Catalytic Hydrogenation Reduction

e The imine product from Step 1 is subjected to Pd/C catalytic hydrogenation reduction to
obtain 4-Boc-aminopiperidine. (Detailed conditions for this step can be found in the cited
patent).

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 4-aminopiperidine-4-carboxylic acid derivatives are achieved
through their interaction with specific biological targets and modulation of downstream signaling
pathways.

N-type Calcium Channel Blockade in Neuropathic Pain

In neuropathic pain, there is an upregulation of N-type calcium channels (CaV2.2) at the
presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord.[10][11] This
leads to an increased influx of calcium upon depolarization, resulting in excessive release of
neurotransmitters such as glutamate, substance P, and CGRP, which transmit pain signals.[11]
[12] 4-Aminopiperidine-based N-type calcium channel blockers physically obstruct the channel,
preventing calcium influx.[5] This, in turn, reduces neurotransmitter release and dampens the
transmission of pain signals, leading to an analgesic effect.[11][12]

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b556564?utm_src=pdf-body
https://www.mdpi.com/2075-1729/15/6/888
https://www.cambridge.org/core/books/abs/neuropathic-pain/pathophysiology-of-neuropathic-pain-voltagegated-sodium-and-calcium-channels/492DB8C9316DFE90F953C7B0CB7FC0E9
https://www.cambridge.org/core/books/abs/neuropathic-pain/pathophysiology-of-neuropathic-pain-voltagegated-sodium-and-calcium-channels/492DB8C9316DFE90F953C7B0CB7FC0E9
https://www.explorationpub.com/Journals/em/Article/1001126
https://pubmed.ncbi.nlm.nih.gov/18468596/
https://www.cambridge.org/core/books/abs/neuropathic-pain/pathophysiology-of-neuropathic-pain-voltagegated-sodium-and-calcium-channels/492DB8C9316DFE90F953C7B0CB7FC0E9
https://www.explorationpub.com/Journals/em/Article/1001126
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b556564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Presynaptic Terminal

Postsynaptic Neuron

Binds to Activates

Click to download full resolution via product page

Caption: N-type calcium channel blockade by 4-aminopiperidine derivatives.

CCR5 Antagonism in HIV-1 Entry Inhibition

The C-C chemokine receptor type 5 (CCR5) is a coreceptor used by the most commonly
transmitted strains of HIV-1 to enter host T-cells.[6] The viral envelope glycoprotein gp120
binds to the CD4 receptor on the T-cell surface, which induces a conformational change in
gp120, allowing it to then bind to CCRS5. This second binding event triggers further
conformational changes in the viral gp41 protein, leading to the fusion of the viral and host cell
membranes and subsequent entry of the viral capsid into the cell. 4-Aminopiperidine-based
CCRS5 antagonists are allosteric inhibitors that bind to a hydrophobic pocket within the
transmembrane helices of the CCR5 receptor.[13] This binding induces a conformational
change in the receptor that prevents its interaction with the viral gp120, thereby blocking the
fusion process and inhibiting viral entry.[13]
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Caption: CCR5 antagonism by 4-aminopiperidine derivatives in HIV-1 entry.

Conclusion

4-Aminopiperidine-4-carboxylic acid and its derivatives represent a privileged scaffold in
modern drug discovery. Their synthetic tractability and the diverse range of biological activities
exhibited by their analogs continue to make them attractive starting points for the development
of novel therapeutic agents. The data and protocols presented in this guide offer a foundation
for researchers and drug development professionals to further explore the potential of this
versatile class of compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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